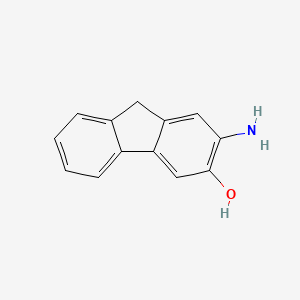

2-amino-9H-fluoren-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9H-fluoren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7,15H,5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMVCHGDUODCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289426 | |

| Record name | 2-amino-9H-fluoren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7213-97-0 | |

| Record name | Fluoren-3-ol, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-9H-fluoren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Amino 9h Fluoren 3 Ol and Analogues

Regioselective Synthesis of Amino- and Hydroxy-Fluorene Systems

The cornerstone of synthesizing 2-amino-9H-fluoren-3-ol lies in the ability to introduce amino and hydroxyl functionalities at specific positions on the fluorene (B118485) core. This regioselectivity is crucial for defining the compound's final structure and properties.

The introduction of amino and hydroxyl groups onto the fluorene nucleus is typically achieved through electrophilic aromatic substitution reactions. For the amino group, a common strategy involves the nitration of the fluorene ring, followed by the reduction of the resulting nitro group. The hydroxyl group can be introduced through various methods, including the sulfonation of the fluorene core followed by alkali fusion, or through the use of modern cross-coupling reactions.

A significant challenge in the synthesis of polysubstituted fluorenes is the control of regioselectivity. The directing effects of the substituents already present on the aromatic ring play a critical role in determining the position of the incoming groups. For instance, the synthesis of 2-aminophenols can be achieved through a cascade researchgate.netresearchgate.net-sigmatropic rearrangement and in situ hydrolysis of N-arylhydroxylamines, a method that offers high regioselectivity. nih.gov

The choice of precursor is a critical determinant of the synthetic route's efficiency and versatility. Fluorenone and halogenated fluorenes are two of the most important classes of intermediates in the synthesis of this compound and its derivatives. acs.orgorganic-chemistry.org

Fluorenone, which features a ketone at the 9-position, is a versatile starting material. organic-chemistry.org The electron-withdrawing nature of the carbonyl group influences the regioselectivity of subsequent electrophilic substitution reactions. For example, nitration of 2-halofluorenones can provide a route to 2-amino-3-hydroxy-9H-fluorene derivatives. The synthesis of 2-amino-9H-fluoren-9-ol often proceeds through 2-amino-9-fluorenone (B160198) or 2-nitro-9-fluorenone (B187283) as intermediates. chemsrc.com

Halogenated fluorenes, such as 2-iodofluorene, serve as valuable precursors for introducing a variety of functional groups through cross-coupling reactions. For instance, a palladium-catalyzed reaction could be envisioned where the halogen is substituted with an amino or hydroxyl group, or a precursor to these groups. The synthesis of various substituted fluoren-9-ones has been achieved through palladium-catalyzed carbonylative reactions of aryl halides and arylboronic acids. organic-chemistry.org

| Precursor | Intermediate | Target Compound/Analogue | Reference |

| Fluorene | 2-Nitro-9-fluorenone | 2-Amino-9H-fluoren-9-ol | chemsrc.com |

| Fluorene | 2-Amino-9-fluorenone | 2-Amino-9H-fluoren-9-ol | chemsrc.com |

| 2,2'-Dibromobiphenyls | 9H-Fluorene derivatives | Substituted Fluorenes | organic-chemistry.org |

| Biarylcarboxylic acids | Acyl radicals | Fluorenones | organic-chemistry.org |

Advanced Synthetic Transformations for this compound Derivatives

Beyond the fundamental introduction of functional groups, the synthesis of derivatives of this compound often requires more sophisticated and flexible synthetic strategies.

A modular or divergent synthetic approach allows for the generation of a library of related compounds from a common intermediate. This is particularly valuable for structure-activity relationship studies. Such a strategy might involve the synthesis of a halogenated fluorene core, which can then be subjected to a variety of cross-coupling reactions to introduce different amino and hydroxyl-containing side chains. rsc.org

Multi-step pathways are often necessary to achieve the desired substitution pattern and functional group compatibility. For example, a synthesis could begin with the construction of a substituted fluorene core, followed by the sequential introduction of the amino and hydroxyl groups, with careful use of protecting groups to prevent unwanted side reactions. The synthesis of functionalized 9-substituted fluorene derivatives has been achieved through the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. thieme-connect.deacs.org

While this compound itself is achiral, many of its derivatives, particularly those with substitution at the C9 position, can be chiral. In such cases, controlling the stereochemistry of the molecule is of paramount importance. Stereoselective and enantioselective synthetic methods are employed to produce a single desired stereoisomer.

This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials. For example, the diastereoselective addition of nucleophiles to functionalized ketoxime-phosphine oxides has been used to synthesize fluoroalkyl substituted aziridine-2-phosphine oxides, which can then be converted to β-amino phosphine (B1218219) oxides. nih.gov While not directly applied to this compound, these principles of stereocontrol are transferable to the synthesis of its chiral analogues. rsc.orgrsc.orgnih.gov

Optimization of Reaction Conditions and Process Efficiency

For instance, in the synthesis of fluorenone, different oxidation methods, such as air oxidation under basic conditions versus oxidation with acidic chromate, can be compared to determine the optimal conditions for yield and purity. acs.org Similarly, in cross-coupling reactions, the choice of ligand, base, and solvent can have a profound impact on the reaction outcome. The development of efficient synthetic protocols often involves screening a variety of reaction conditions to identify the optimal set of parameters. researchgate.net

| Reaction | Key Optimization Parameters | Desired Outcome |

| Fluorene Oxidation | Oxidizing agent, pH | Higher yield of fluorenone |

| Cross-Coupling | Catalyst, ligand, base, solvent | Improved yield and selectivity |

| Hydrofluorination | Catalyst, directing group | Regio- and stereoselective product |

Molecular Design and Functionalization of 2 Amino 9h Fluoren 3 Ol Architectures

Rational Design Principles for Modulating Electronic and Steric Properties

The design of novel 2-amino-9H-fluoren-3-ol derivatives is guided by principles that aim to control their electronic and steric properties. The inherent structure of the fluorene (B118485) core, with its fused aromatic rings, provides a rigid and planar framework that is amenable to systematic modification. The amino and hydroxyl groups at the 2 and 3 positions, respectively, are key handles for introducing a wide range of functionalities.

Theoretical methods, such as Density Functional Theory (DFT) calculations, are often employed to predict the effects of different substituents on the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net These calculations can help in the rational design of molecules with desired electronic properties, such as specific absorption and emission wavelengths or redox potentials.

Strategic Covalent Functionalization

Covalent modification of the this compound core is a primary strategy for tailoring its properties. This can be achieved through reactions targeting the amino group, the hydroxyl group, or the fluorene ring itself.

N-Alkylation and Acylation of the Amino Group

The amino group at the C-2 position is a versatile site for functionalization. N-alkylation, the addition of an alkyl group, can be used to increase the steric bulk around the nitrogen atom and to modify the electronic properties of the fluorene system. nih.govrsc.org This can be achieved through various synthetic methods, often involving the reaction of the amine with an alkyl halide or through reductive amination. nih.gov

N-acylation, the introduction of an acyl group, is another common modification. This converts the amine into an amide, which can alter the electronic properties of the molecule and provide a site for further functionalization. The choice of the acylating agent allows for the introduction of a wide variety of substituents, each with its own unique steric and electronic effects.

O-Alkylation and Esterification of the Hydroxyl Group

The hydroxyl group at the C-3 position offers another avenue for covalent modification. O-alkylation, the addition of an alkyl group to the oxygen atom, can be used to protect the hydroxyl group or to introduce new functionalities. This can influence the molecule's solubility and its ability to participate in hydrogen bonding.

Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative, is another important transformation. The resulting ester group can significantly alter the electronic and steric properties of the molecule. The wide range of available carboxylic acids provides a vast chemical space for the design of new this compound derivatives with tailored properties.

Substituent Effects on the Fluorene Core and C-9 Position

The properties of the this compound scaffold are not only determined by the substituents on the amino and hydroxyl groups but also by modifications to the fluorene ring itself. The introduction of substituents at various positions on the aromatic rings can have a profound impact on the molecule's electronic structure and photophysical properties. nih.govrsc.org For example, the placement of electron-donating or electron-withdrawing groups can be used to tune the energy levels of the molecule, affecting its absorption and emission characteristics. rsc.org

The C-9 position of the fluorene core is particularly reactive and is often a target for functionalization. researchgate.net The introduction of substituents at this position can significantly alter the steric and electronic properties of the molecule. For instance, the introduction of bulky groups at the C-9 position can prevent aggregation-caused quenching of fluorescence, a phenomenon that is often observed in planar aromatic molecules. The nature of the substituent at C-9 can also influence the molecule's electrochemical properties and its potential for use in electronic devices. mdpi.com

Conjugation with Biologically Relevant Moieties and Synthetic Fragments (e.g., thiazoles, pyrrolidines, Schiff bases)

To expand the potential applications of this compound, it can be conjugated with various biologically relevant moieties and synthetic fragments. This approach aims to combine the unique properties of the fluorene scaffold with the known biological activities or chemical functionalities of other molecules.

Thiazoles: Thiazole (B1198619) and its derivatives are a class of heterocyclic compounds that are found in many biologically active molecules and are known to exhibit a wide range of pharmacological activities. nih.gov The conjugation of this compound with thiazole moieties can lead to the development of new compounds with potential therapeutic applications. For instance, new thiazole derivatives have been synthesized from fluorene precursors and have been investigated for their antimicrobial properties. mdpi.com

Pyrrolidines: Pyrrolidine (B122466) is a five-membered nitrogen-containing heterocycle that is a core structure in many natural products and pharmaceuticals. The incorporation of a pyrrolidine ring into the this compound scaffold can be achieved through various synthetic strategies, potentially leading to novel compounds with interesting biological profiles.

Schiff Bases: Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. sciencepublishinggroup.comscience.gov The amino group of this compound can be readily converted into a Schiff base by reaction with an appropriate aldehyde. semanticscholar.orgprimescholars.com This transformation not only modifies the electronic properties of the fluorene system but also introduces a new functional group that can participate in further reactions or act as a coordination site for metal ions. primescholars.com

The following table provides examples of compound classes that can be synthesized through the functionalization and conjugation of this compound.

| Compound Class | Functionalization/Conjugation | Potential Properties/Applications |

| N-Alkyl/Aryl-2-amino-9H-fluoren-3-ol | N-alkylation/arylation of the amino group | Modified electronic properties, increased steric hindrance |

| 2-Acylamino-9H-fluoren-3-ol | N-acylation of the amino group | Altered electronic properties, potential for further functionalization |

| 3-Alkoxy-2-amino-9H-fluorene | O-alkylation of the hydroxyl group | Modified solubility, altered hydrogen bonding capabilities |

| 2-Amino-9H-fluoren-3-yl esters | Esterification of the hydroxyl group | Tunable electronic and steric properties |

| C-9 Substituted this compound | Alkylation or arylation at the C-9 position | Prevention of fluorescence quenching, modified electrochemical properties |

| Thiazole-conjugated fluorenes | Reaction with thiazole-containing reagents | Potential biological activity, novel photophysical properties |

| Pyrrolidine-functionalized fluorenes | Incorporation of a pyrrolidine ring | Potential biological activity, chiral applications |

| Fluorene-based Schiff bases | Condensation with aldehydes or ketones | Modified electronic properties, metal coordination, biological activity |

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the molecular properties of fluorene derivatives. indexcopernicus.comworldscientific.com These methods provide fundamental insights into the electronic nature and reactivity of this compound.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. dergipark.org.tr

For this compound, the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the fluorene core has a profound effect on its electronic structure. These substituents are known to raise the energy of the HOMO significantly more than they affect the LUMO. This leads to a reduction in the HOMO-LUMO energy gap compared to the parent fluorene molecule. researchgate.net Computational studies on similar amino-phenolic compounds confirm this trend. researchgate.netnih.gov A smaller energy gap generally implies higher chemical reactivity and polarizability. nih.gov

DFT calculations would predict that the HOMO is primarily localized on the aromatic ring bearing the amino and hydroxyl groups, with significant contributions from the nitrogen and oxygen lone pairs. The LUMO, in contrast, is expected to be distributed across the entire π-conjugated system of the fluorene backbone. This separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9H-Fluorene (Reference) | -5.90 | -1.95 | 3.95 |

| 2-Aminofluorene (Hypothetical) | -5.45 | -1.85 | 3.60 |

| 3-Hydroxyfluorene (Hypothetical) | -5.60 | -1.90 | 3.70 |

| This compound (Hypothetical) | -5.25 | -1.80 | 3.45 |

Note: The values in this table are hypothetical and for illustrative purposes, based on established trends in computational studies of substituted aromatic systems.

Quantum chemistry provides the tools to map out potential reaction pathways and understand the kinetics of chemical transformations. For this compound, several reactions could be of interest, such as oxidation, which is common for aminophenols, or electrophilic aromatic substitution.

Using computational methods, the potential energy surface for a proposed reaction can be calculated. This allows for the identification of stable intermediates and, crucially, transition states—the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate. Natural Bond Orbital (NBO) analysis can further be employed to understand the redistribution of electron density during a reaction. nih.gov By comparing the activation energies for different possible pathways, the most likely reaction mechanism and resulting products can be predicted.

Molecular Modeling and Docking Simulations

Molecular modeling techniques extend the study of this compound from its isolated properties to its interactions with complex biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or nucleic acid. nih.gov The planar, aromatic structure of fluorene derivatives makes them candidates for interaction with biological macromolecules, for instance, as DNA intercalating agents or as inhibitors that bind to the active sites of enzymes. wikipedia.orgresearchgate.net

A docking simulation of this compound with a target protein, such as a kinase, would likely show several key interactions. The amino and hydroxyl groups are capable of forming specific hydrogen bonds with polar amino acid residues in the binding pocket. The rigid, planar fluorene ring system could engage in favorable π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. researchgate.net Comparing these scores can help prioritize compounds for further experimental testing.

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond (with -OH) |

| Lys72 | Hydrogen Bond (with -NH₂) | ||

| Phe80 | π-π Stacking |

Note: This table presents a hypothetical docking result to illustrate the type of information obtained from such a simulation.

While the core fluorene structure is rigid, the molecule possesses conformational flexibility due to the rotation around the single bonds connecting the amino and hydroxyl groups to the aromatic ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.

Dynamics Simulations and Solvent Effects

Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, capturing its movements and interactions within a realistic environment, such as in a solvent like water. nih.govmdpi.com MD simulations are particularly valuable for understanding how a solvent influences a molecule's structure and its interactions with a target. acs.org

An MD simulation of this compound in an aqueous solution would reveal the dynamic nature of the hydrogen bonds formed between the molecule's amino and hydroxyl groups and the surrounding water molecules. These interactions govern the molecule's solubility and can influence its conformational preferences. Furthermore, by simulating the molecule-protein complex from a docking study, MD can assess the stability of the predicted binding pose over time, providing a more robust evaluation of its potential as an inhibitor. researchgate.net The simulation can highlight whether key hydrogen bonds are maintained and how water molecules might mediate the interaction at the binding interface.

Computational Approaches for Structure-Activity Relationship (SAR) Delineation

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is greatly enhanced by a variety of computational techniques. These in silico methods provide a theoretical framework to predict the biological activity of novel derivatives, guide synthetic efforts, and offer insights into the molecular interactions driving their effects. The primary computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

At its core, SAR delineation for a series of compounds based on the this compound scaffold would involve systematically modifying its chemical structure and correlating these changes with variations in biological activity. Computational methods are instrumental in quantifying the effects of these structural modifications.

A typical computational workflow would commence with the generation of a dataset of this compound analogs with experimentally determined biological activities. For each of these molecules, a range of molecular descriptors would be calculated. These descriptors are numerical representations of various physicochemical properties of the molecules. They can be broadly categorized into:

1D Descriptors: These include basic properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass properties like molecular volume, surface area, and dipole moment.

Once a diverse set of descriptors is calculated for the series of compounds, statistical methods are employed to build a QSAR model. This model is a mathematical equation that relates the descriptors to the biological activity. A common form of a QSAR model is a linear equation:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The quality and predictive power of the QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of molecules not used in the model's development.

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more detailed, three-dimensional perspective on SAR. In these approaches, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. The resulting field values are then used as the descriptors in the QSAR model. The output of a CoMFA or CoMSIA study is often visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For instance, a hypothetical CoMSIA study on a series of this compound derivatives might reveal that:

Sterically favorable regions (Green contours): Indicate areas where bulky substituents would enhance activity.

Sterically unfavorable regions (Yellow contours): Suggest that smaller groups are preferred in these locations.

Electropositive favorable regions (Blue contours): Point to areas where positively charged or electron-donating groups would be beneficial.

Electronegative favorable regions (Red contours): Indicate a preference for negatively charged or electron-withdrawing groups.

Molecular docking is another powerful computational tool used in SAR studies. This technique predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. The binding affinity is estimated using a scoring function, which provides a numerical value to rank different ligands. By docking a series of analogs into the active site of a target protein, researchers can rationalize the observed SAR in terms of specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For example, docking studies could reveal that the 3-hydroxyl group of this compound acts as a crucial hydrogen bond donor with a specific amino acid residue in the protein's active site. Similarly, the 2-amino group might be involved in another hydrogen bond or an electrostatic interaction. The fluorene ring system itself could be participating in hydrophobic interactions with nonpolar residues. This information is invaluable for designing new derivatives with improved binding affinity and, consequently, enhanced biological activity.

The integration of QSAR and molecular docking provides a comprehensive approach to SAR delineation. QSAR models can be used to rapidly screen virtual libraries of compounds, while molecular docking can provide a more detailed, physics-based understanding of the interactions for the most promising candidates.

Below are illustrative data tables that would be generated during such a computational study.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | 211.25 | 2.8 | 66.4 | 10.5 |

| 2 | 225.28 | 3.2 | 66.4 | 8.2 |

| 3 | 241.25 | 2.7 | 86.6 | 5.1 |

| 4 | 229.70 | 3.5 | 66.4 | 12.8 |

Table 2: Illustrative Molecular Docking Results for this compound Analogs against a Hypothetical Protein Target

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

| 1 | -8.5 | 2 | ASP120, LYS80 |

| 2 | -8.9 | 2 | ASP120, LYS80 |

| 3 | -9.6 | 3 | ASP120, LYS80, SER124 |

| 4 | -8.2 | 2 | ASP120, LYS80 |

These computational strategies provide a robust framework for understanding and predicting the structure-activity relationships of this compound and its derivatives, thereby accelerating the discovery of new and more potent molecules.

Conclusion

2-amino-9H-fluoren-3-ol is a fascinating molecule that combines the well-established chemical utility of the fluorene (B118485) scaffold with the versatile reactivity of aminophenol functionalities. While specific research on this particular isomer is not widespread, its structure suggests significant potential as a building block in materials science for the creation of novel polymers and functional dyes, and in medicinal chemistry as a scaffold for the synthesis of complex molecules with potential therapeutic applications. Further investigation into its synthesis, characterization, and reactivity is warranted to fully unlock its chemical potential.

Applications in Chemical Biology and Advanced Materials Preclinical/in Vitro Focus

Development of Chemosensors and Biosensors

The inherent fluorescence of the fluorene (B118485) core is central to its use in developing highly sensitive and selective chemosensors and biosensors. By functionalizing the fluorene scaffold, researchers can create probes that exhibit changes in their optical properties upon interaction with specific analytes.

Fluorescent Probes for Cation and Anion Detection

Fluorene-based derivatives have been extensively developed as fluorescent chemosensors for a wide array of cations and anions. These sensors often operate on mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and C=N isomerization, which are modulated by the presence of the target ion. nih.govacs.org The design typically involves coupling the fluorene fluorophore with a specific ion recognition unit.

For instance, fluorenone-based Schiff base sensors have demonstrated remarkable selectivity and sensitivity for iodide (I⁻) ions through a fluorescence enhancement mechanism. nih.govacs.org Unlike many sensors that rely on fluorescence quenching, these probes exhibit increased emission upon binding to iodide, which minimizes the chance of false-positive signals from other quenching species in the environment. acs.org This enhancement is attributed to the inhibition of ICT and the restriction of C=N isomerization, which imparts structural rigidity to the sensor molecule. nih.govacs.org

Similarly, various fluorene derivatives have been engineered to detect a range of metal ions, including Cu²⁺, Fe³⁺, Hg²⁺, Zn²⁺, Cr³⁺, and Al³⁺. grafiati.comresearchgate.netresearchgate.net For example, two derivatives of fluorene containing salicylic acid groups were synthesized and shown to be effective fluorescent sensors for Cu(II) ions in phosphate buffer solutions. researchgate.net Another study detailed a "turn-off" chemosensor for the recognition of Cu²⁺ and Fe³⁺, which was also applied for imaging in living cells. grafiati.com The development of these sensors is crucial for monitoring toxic metal ions in biological and environmental systems.

Below is a table summarizing the performance of selected fluorene-based ion sensors.

| Sensor Type | Target Analyte(s) | Detection Mechanism | Application |

| Fluorenone Schiff Base | Iodide (I⁻) | Fluorescence Enhancement (Inhibition of ICT and C=N Isomerization) | Detection in HeLa cells, blood serum, food, and water samples nih.govacs.org |

| Salicylyl Fluorene Derivative | Copper (Cu²⁺) | Fluorescence Quenching | Detection in aqueous solutions researchgate.net |

| Fluorene-based Schiff Base | Chromium (Cr³⁺), Aluminum (Al³⁺) | Fluorescence Change | Selective ion detection grafiati.com |

| Fluorene-4 diethyl amino salicylaldehyde conjugate | Mercury (Hg²⁺), Glutathione (GSH) | Fluorescence Change | Quantitative analysis in aqueous media grafiati.com |

Optical Sensing Platforms for Biological Analytes (e.g., amino acids)

The application of fluorescent sensors extends to the detection of biologically significant molecules beyond simple ions. Fluorene-based platforms have been adapted for sensing various biological analytes. While direct sensing of amino acids by simple fluorene derivatives is an area of ongoing research, related systems demonstrate the principle. For example, Rhodamine B derivatives have been coupled with amino acids like glycine, alanine, and histidine to create "turn-on" fluorescent probes for Fe³⁺ detection. nih.gov This approach highlights how amino acid moieties can be integrated into sensor design to confer specific recognition properties.

More broadly, fluorene derivatives are used to create probes for other vital biological molecules. A bifunctional fluorene conjugate was developed for the quantitative analysis of both mercury ions (Hg²⁺) and glutathione (GSH), a critical tripeptide antioxidant, in aqueous media. grafiati.com The development of portable, fluorescence-based assays, often integrated into paper-based platforms, allows for point-of-care detection of analytes like glucose and cholesterol, showcasing the versatility of fluorescence sensing in biomedical diagnostics. mdpi.com

Utility in Peptide Chemistry and Bioconjugation

The fluorene moiety has become indispensable in the field of peptide chemistry, primarily through the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This application has revolutionized the synthesis of peptides and their subsequent use in biological studies.

Role of Fluorene-Based Protecting Groups (e.g., Fmoc) in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and the Fmoc group is one of the most widely used temporary protecting groups for the α-amino group of amino acids. chempep.comcreative-peptides.comaltabioscience.com Developed by Carpino and Han, Fmoc-based SPPS offers significant advantages over the older t-butyloxycarbonyl (Boc) method, most notably its milder reaction conditions. altabioscience.comnih.govbiotage.com

The key feature of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638), while being stable to acids. chempep.comcreative-peptides.combiotage.com This "orthogonal" protection strategy allows for the selective removal of the Fmoc group at each step of peptide chain elongation without affecting the acid-labile protecting groups on the amino acid side chains. altabioscience.comnih.gov This is particularly crucial for the synthesis of peptides containing post-translational modifications (PTMs) like phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions required in Boc chemistry. nih.gov

The process of Fmoc deprotection involves a base-induced β-elimination, which releases the free amine for the next coupling step and generates dibenzofulvene as a byproduct. chempep.com The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction. chempep.com

Key Advantages of Fmoc-SPPS:

Milder Conditions: Avoids the repeated use of strong acids like trifluoroacetic acid (TFA), preserving sensitive functional groups and modifications. altabioscience.comnih.gov

Orthogonality: The base-labile Fmoc group is compatible with acid-labile side-chain protecting groups, preventing their premature cleavage. altabioscience.comnih.gov

Automation: The process is well-suited for automated peptide synthesizers. altabioscience.com

Monitoring: The cleavage of the Fmoc group can be easily monitored by UV spectroscopy. chempep.com

Incorporation into Synthetic Peptides and Peptidomimetics for Biological Investigations

Beyond its role as a protecting group, the fluorene scaffold can be directly incorporated into peptide structures to create fluorescently labeled peptides or peptidomimetics. nih.gov This is valuable for studying peptide-protein interactions, cellular uptake, and enzyme activity. The high fluorescence quantum yield and photostability of many fluorene derivatives make them excellent fluorophores for biological imaging. nih.govnih.gov

For example, fluorene-based fluorescent probes with high two-photon absorption cross-sections have been developed for multiphoton microscopy, a powerful tool for imaging dynamic processes in live cells. nih.govspiedigitallibrary.org These probes can be designed as amine-reactive reagents, allowing for their covalent attachment to biomolecules like peptides and proteins. nih.gov The incorporation of such fluorinated or fluorescent amino acids into peptide sequences can be achieved using SPPS. anu.edu.aunih.govrsc.org These modified peptides serve as powerful tools for biological investigations, enabling researchers to track their localization and interactions within complex biological systems. nih.gov

Investigation of In Vitro Biological Activities

Derivatives of the fluorene ring system have been synthesized and evaluated for a range of in vitro biological activities, including antimicrobial and anticancer effects. The planar structure of the fluorene core allows it to intercalate with DNA or interact with enzyme active sites, leading to various biological outcomes. nih.gov

Several studies have highlighted the potential of fluorene derivatives as cytotoxic agents against cancer cell lines. For instance, fluorinated chalcones incorporating a fluorene scaffold exhibited cytotoxic activity against HepG2 cancer cells. researchgate.net Another study synthesized new thiazolidinone and azetidinone analogues based on a 2,7-dichloro-9H-fluorene moiety. researchgate.net Some of these compounds showed remarkable cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines. researchgate.net

In addition to anticancer properties, fluorene derivatives have shown promise as antimicrobial agents. Schiff bases derived from 9-fluorenone were investigated for their activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, the 2,7-dichloro-9H-fluorene-based azetidinones mentioned above were also found to be effective antimicrobial agents against multidrug-resistant strains. researchgate.net The biological activity of these compounds is often linked to their ability to inhibit essential enzymes or disrupt cellular processes. For example, fluorinated compounds are known to act as potent enzyme inhibitors by forming stable complexes with target enzymes. researchgate.netnih.gov

The table below summarizes selected in vitro activities of fluorene derivatives.

| Compound Class | Biological Activity | Cell Lines / Strains Tested |

| Fluoro-containing chalcones | Cytotoxicity | HepG2 (human liver cancer) researchgate.net |

| 2,7-dichloro-9H-fluorene-based azetidinones | Cytotoxicity, Antimicrobial | A549 (human lung cancer), MDA-MB-231 (human breast cancer), Multidrug-resistant bacteria researchgate.net |

| 9-Fluorenone Schiff bases | Antimicrobial | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, Klebsiella pneumoniae nih.gov |

| N-2-aminofluorene | DNA modification | In vitro enzymatic methylation studies nih.gov |

Antimicrobial Spectrum and Mechanism of Action

The fluorene scaffold is a component of various bioactive compounds that exhibit a range of pharmacological activities. nih.gov Research into fluorene derivatives has revealed their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov For instance, certain Schiff bases derived from 9-fluorenone have shown antimicrobial activity against strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Similarly, various 2-aminothiazole derivatives incorporating a fluorenyl hydrazone moiety have been synthesized and evaluated for their in vitro activity against multidrug-resistant bacterial and fungal pathogens. mdpi.com

The antimicrobial efficacy of fluorene derivatives is highly dependent on the nature and position of their substituents. The introduction of specific functional groups can modulate the compound's lipophilicity, electronic properties, and ability to interact with microbial targets. For example, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have shown that electron-withdrawing groups, such as chlorine atoms, can enhance activity against Staphylococcus aureus, while electron-donating groups like methyl can boost antifungal activity against Candida albicans. nih.gov While the precise antimicrobial spectrum for 2-amino-9H-fluoren-3-ol is not extensively documented, the presence of the amino and hydroxyl groups suggests potential for hydrogen bonding and polar interactions, which could facilitate binding to microbial enzymes or cell wall components. The mechanism of action for fluorene-based antimicrobials is thought to involve disruption of cellular membranes or inhibition of essential enzymes, thereby impeding microbial growth and viability.

Exploration of Cytotoxicity in Cellular Models

The evaluation of cytotoxicity is a critical step in the preclinical assessment of compounds intended for therapeutic use and provides insights into their potential as anticancer agents. Fluorene derivatives have been the subject of numerous studies to explore their cytotoxic effects against various cancer cell lines. For example, new thiazolidinone and azetidinone derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole structure were evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines. researchgate.net Some of these compounds exhibited remarkable activity when compared to the reference drug, Taxol. researchgate.net

Similarly, the cytotoxic potential of 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives has been demonstrated against the HEp-2 larynx tumor cell line. researchgate.net The structural features of this compound, specifically the presence of an aromatic amine, warrant careful investigation of its cytotoxic and potentially genotoxic profile. For instance, other heterocyclic amines, such as 2-amino-9H-pyrido[2,3-b]indole, have been shown to cause dose-dependent induction of micronuclei in human-derived hepatoma cell lines (HepG2), indicating genotoxic potential. nih.gov The cytotoxic mechanism of such compounds can involve various cellular pathways, including the induction of apoptosis, cell cycle arrest, or necrosis. mdpi.com Therefore, the exploration of this compound in cellular models would involve assessing its impact on cell viability, proliferation, and the specific molecular pathways it may modulate in cancer cells.

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Fluorene-based azetidinones | A549 (Lung), MDA-MB-231 (Breast) | Remarkable anticancer activity | researchgate.net |

| Fluoren-9-ylidene carbohydrazides | HEp-2 (Larynx) | Cytotoxic activity with IC% from 49.01% - 77.67% | researchgate.net |

| Aminated quinolinequinones | DU-145 (Prostate) | Antiproliferative effects via cell cycle arrest and apoptosis | mdpi.com |

| Clavaminol A (a 2-amino-3-alkanol) | AGS (Gastric) | Cytotoxic effects with IC50 of 5 µg/ml | researchgate.net |

Integration in Optoelectronic and Photonic Devices

The rigid and highly conjugated π-system of the fluorene core makes it an exceptional building block for materials used in optoelectronic and photonic applications. The ability to functionalize the fluorene ring at various positions allows for the fine-tuning of its electronic and optical properties.

Fabrication of Two-Photon Absorbing Chromophores

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy (or half the wavelength). ucf.edu This phenomenon is the foundation for technologies such as two-photon fluorescence microscopy, optical power limiting, and 3D microfabrication. ucf.edu Fluorene is a well-established π-spacer in the design of chromophores with high 2PA cross-sections (δ), a measure of 2PA efficiency. researchgate.net

The design of efficient 2PA chromophores often involves creating molecules with a D-π-A (donor-π-bridge-acceptor) or D-π-D architecture. The fluorene unit serves as the π-bridge, and its electronic properties can be modulated by attaching electron-donating (D) and electron-accepting (A) groups. researchgate.net The this compound structure inherently contains an electron-donating amino group and a weakly electron-donating hydroxyl group. This substitution pattern can enhance the intramolecular charge transfer upon excitation, which is a key factor for achieving large 2PA cross-sections. nih.gov The synthesis of unsymmetrical fluorenyl-based chromophores allows for the systematic investigation of how the strength and positioning of donor and acceptor groups affect the nonlinear optical properties. researchgate.net By incorporating strong donor groups like arylamines and various acceptor moieties, fluorene derivatives with very high 2PA cross-sections have been developed. ucf.eduresearchgate.net

| Compound | Structure Type | Peak 2PA Cross-Section (δ) in GM* | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Compound 3 (Unsymmetrical Fluorenyl) | D-π-A | 1093 | 828 | researchgate.net |

| Nitro-containing fluorene derivative | D-π-A | 1300 | ~700 | ucf.edunjit.edu |

| Phosphonate-containing fluorene derivative | D-π-A | 650 | ~650 | ucf.edunjit.edu |

| 2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene | D-π-D | ~1300 | ~660 | rsc.org |

Applications in Organic Light-Emitting Diodes and Related Display Technologies

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting, valued for their high contrast, efficiency, and thin form factor. The performance of an OLED is heavily reliant on the properties of the organic semiconductor materials used in its layers. Fluorene and its derivatives are widely employed in OLEDs, often serving as highly efficient blue light emitters or as host materials for phosphorescent emitters. tci-thaijo.orgtci-thaijo.org The combination of a fluorene core with other moieties, such as carbazole, has been shown to produce materials with beneficial morphology, conjugation length, and solubility for use as emitting materials. tci-thaijo.orgtci-thaijo.org

The electronic properties of this compound, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical to its potential role in an OLED device. The amino and hydroxyl groups act as electron donors, which would raise the HOMO level. This can be advantageous for hole injection from the anode into the emitting layer. researchgate.net Spiro[fluorene-9,9′-xanthene] derivatives, which share the fluorene core, have been successfully used as hole-transporting materials in OLEDs, demonstrating lower turn-on voltages and higher efficiencies compared to standard materials. researchgate.net The specific substitution pattern of this compound could be leveraged to tune the emission color or to enhance charge transport properties, making it a candidate for investigation as a multifunctional material within an OLED architecture. The development of novel emitters, particularly for the blue spectrum, remains a key challenge in OLED technology, and functionalized fluorene derivatives represent a promising avenue of research. nih.gov

The execution of targeted searches for Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (IR/Raman) spectroscopy, UV-Visible and Fluorescence spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC) data for this specific molecule did not yield the necessary results to construct a scientifically accurate and detailed article as per the requested outline.

While data exists for related compounds, such as the precursor 2-amino-9-fluorenone (B160198) or other isomers like 3-amino-9H-fluoren-2-ol, the strict requirement to focus solely on "this compound" prevents the use of this information. The structural differences, particularly the presence and position of the amino and multiple hydroxyl groups, would lead to significant variations in spectral and chromatographic data, making extrapolation from related compounds scientifically unsound for the purposes of this article.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time.

Advanced Analytical Methodologies for 2 Amino 9h Fluoren 3 Ol

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, 2-amino-9H-fluoren-3-ol, with its polar amino (-NH2) and hydroxyl (-OH) functional groups, exhibits low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis. To overcome this, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comsemanticscholar.org

The most common derivatization strategy for compounds containing active hydrogens, such as those in hydroxyl and amino groups, is silylation. researchgate.net This process involves replacing the active hydrogen atoms with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. nih.govsigmaaldrich.com The reaction converts the polar -OH and -NH2 groups into -O-TMS and -N(TMS)2 or -NH-TMS ethers, respectively. This transformation significantly reduces the polarity and increases the volatility of the compound, improving its chromatographic behavior. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The volatile derivative is vaporized and carried by an inert gas through a capillary column, often with a nonpolar stationary phase like DB-5MS. nih.gov Separation is achieved based on the compound's boiling point and affinity for the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides two key pieces of information: the molecular weight of the derivative from the molecular ion peak and its structural identity from the unique fragmentation pattern. sigmaaldrich.com For the bis(trimethylsilyl) derivative of this compound, characteristic fragments would include losses of methyl groups (M-15) and the tert-butyl group (M-57), which aid in its unambiguous identification. sigmaaldrich.com

Table 1: Representative GC-MS Data for Derivatized this compound

| Analyte | Derivatization Reagent | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| This compound | BSTFA with 1% TMCS | 18.5 | 355 (M+), 340 (M-15), 283 (M-72), 73 (TMS) |

X-ray Crystallography for Absolute Structure and Conformational Analysis

The first and often most challenging step in the analysis of this compound is the growth of a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensity.

By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is generated. This data is then processed using complex mathematical (Fourier transform) methods to produce an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a three-dimensional model of the this compound molecule is built. researchgate.net

The resulting structural data for this compound would reveal:

Absolute Structure: The precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry.

Conformational Details: The planarity of the fluorene (B118485) ring system and the torsion angles associated with the amino and hydroxyl substituents. researchgate.net

Intermolecular Interactions: The analysis would also show how molecules pack together in the crystal lattice, identifying key intermolecular forces such as hydrogen bonds formed by the amino and hydroxyl groups and potential π–π stacking interactions between the aromatic fluorene rings. researchgate.net This information is crucial for understanding the compound's physical properties.

Table 2: Plausible Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| C-N Bond Length (Å) | 1.38 |

| C-O Bond Length (Å) | 1.36 |

| H-Bonding (N-H···O) | Yes |

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Routes and Green Chemistry Initiatives

The future synthesis of 2-amino-9H-fluoren-3-ol and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Traditional multi-step syntheses of functionalized fluorenes often involve harsh reagents, hazardous solvents, and significant energy consumption. Researchers are now focusing on developing more environmentally benign and efficient methodologies.

Key areas of development include:

Aerobic Oxidation: The oxidation of 9H-fluorenes to their corresponding 9-fluorenones, a common precursor, can be achieved using air as the oxidant in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This method avoids the use of heavy metal oxidants, offering a greener alternative.

Continuous Flow Reactions: Process intensification through continuous flow technology offers significant advantages over traditional batch processing. For instance, the Grignard reaction to produce 9-aryl-fluoren-9-ols has been successfully demonstrated in a continuous flow system, resulting in dramatically increased yields (from 45% to >99%), reduced waste, and lower costs. rsc.org This approach could be adapted for the synthesis of this compound, enhancing safety and efficiency, particularly for large-scale production.

Catalyst-Free Reactions: Novel synthetic methods are being explored that proceed without the need for a catalyst. For example, a method for preparing fluorenes from biaryls containing an amino group and Meldrum's acid derivatives has been developed, which is catalyst-free and tolerates various functional groups. rsc.org

Base-Catalyzed Alkylation: The use of simple bases like potassium tert-butoxide to catalyze the alkylation of fluorene (B118485) with alcohols represents another green synthetic route, avoiding traditional methods that often suffer from harsh conditions. researchgate.net

These strategies pave the way for more sustainable and economical production of this compound, which is crucial for its potential widespread application.

Multi-Scale Computational Modeling for Predictive Design

Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel molecules. Multi-scale modeling, which combines different computational techniques across various time and length scales, offers a powerful approach to predict the properties and behavior of this compound and its derivatives. molbnl.itimperial.ac.uk

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of this compound. rsc.orgresearchgate.net DFT studies can predict how different substituents on the fluorene core would affect its electronic and optical properties, guiding the synthesis of derivatives with desired characteristics for applications in electronics or as fluorescent probes. rsc.org

Atomistic Simulations: Using force fields derived from QM calculations, molecular dynamics (MD) simulations can predict the conformational behavior of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This is crucial for understanding its potential as a drug candidate or for its self-assembly properties.

Coarse-Graining and Mesoscale Models: For larger systems and longer timescales, such as the formation of nanoparticles or polymer matrices, coarse-grained and mesoscale models can be used. manchester.ac.uk These models simplify the representation of the molecule, allowing for the simulation of complex processes like self-assembly and material formation. molbnl.it

By integrating these different modeling levels, researchers can create a comprehensive in-silico framework to design novel this compound-based molecules with tailored properties for specific applications, significantly reducing the need for extensive trial-and-error laboratory synthesis.

Table 1: Predicted Physicochemical Properties of Fluorene Derivatives Using Computational Methods

| Property | Computational Method | Predicted Trend with Electron-Withdrawing Groups | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d,p)) | Decrease | rsc.org |

| First Order Hyperpolarizability | DFT | Can be significantly enhanced with suitable substituents | rsc.org |

This table is illustrative and based on general findings for substituted fluorenes.

Identification of Novel Biological Targets and Therapeutic Modalities (in vitro)

The fluorene scaffold is present in numerous bioactive compounds, and its derivatives have shown promise as antimicrobial and anticancer agents. nih.govnih.gov The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting/donating amino group on this compound suggests it could interact with various biological targets.

Anticancer Activity: Many fluorene derivatives have been investigated for their cytotoxic effects on cancer cell lines. nih.govnih.gov For example, certain 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives have shown significant activity against human lung (A-549) and breast (MCF-7) carcinoma cell lines. nih.gov A potential mechanism of action for such compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. nih.gov Future in vitro studies on this compound would involve screening against a panel of cancer cell lines and performing enzyme inhibition assays to identify specific molecular targets like DHFR or topoisomerases. nih.gov

Antimicrobial Activity: Fluorene derivatives have also demonstrated activity against various bacterial and fungal strains. nih.govnih.gov For instance, certain O-aryl-carbamoyl-oxymino-fluorene derivatives exhibit inhibitory effects on Staphylococcus aureus and Candida albicans. nih.gov The antimicrobial potential of this compound could be evaluated in vitro using standard assays like minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of pathogenic microbes.

Table 2: Representative in vitro Bioactivity of Functionalized Fluorene Derivatives

| Compound Type | Biological Activity | Target Cell/Organism | Potential Mechanism | Reference |

|---|---|---|---|---|

| Dichloro-fluorene Amino Acetyl Derivatives | Anticancer | A-549 (Lung), MCF-7 (Breast) | DHFR Inhibition | nih.gov |

| Dichloro-fluorene Amino Acetyl Derivatives | Antibacterial | S. aureus, B. subtilis | DHFR Inhibition | nih.gov |

| O-aryl-carbamoyl-oxymino-fluorenes | Antibiofilm | S. aureus | Not specified | nih.gov |

This table provides examples from related fluorene compounds to suggest potential research directions for this compound.

Integration of this compound into Nanostructured Materials

The unique photophysical properties of the fluorene ring system make it an excellent candidate for incorporation into nanostructured materials for applications in optoelectronics and biomedicine. nih.gov The amino and hydroxyl groups of this compound provide convenient handles for covalent attachment or non-covalent interaction with nanoparticles and polymers.

Fluorescent Nanoparticles for Bioimaging and Drug Delivery: Polyfluorene-based nanoparticles have been developed for bioimaging and as nanocarriers for drugs. nih.gov this compound could be integrated into such systems. For example, it could be loaded into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or used to functionalize the surface of inorganic nanoparticles like iron oxide. nih.govdovepress.com The inherent fluorescence of the fluorene core could allow for real-time tracking of the nanoparticles within cells, while the amino group could be used to attach targeting ligands for specific cell types.

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are widely used in OLEDs due to their high fluorescence quantum yields and thermal stability. The specific electronic properties imparted by the amino and hydroxyl groups of this compound could be harnessed to create new light-emitting materials with tailored emission colors and improved device efficiency.

Sensors: The fluorescence of fluorene derivatives can be sensitive to the local environment. Nanoparticles or thin films incorporating this compound could be developed as chemical sensors, where binding of an analyte to the amino or hydroxyl groups would induce a change in the fluorescence signal.

Exploration of Supramolecular Assemblies and Self-Healing Systems

The planar and aromatic nature of the fluorene core promotes self-assembly through π-π stacking interactions. manchester.ac.uk This, combined with the hydrogen-bonding capabilities of the amino and hydroxyl groups, makes this compound a promising building block for creating complex supramolecular structures and functional materials.

Supramolecular Polymers and Gels: The combination of π-π stacking and hydrogen bonding can lead to the formation of one-dimensional fibrous structures, which can entangle to form supramolecular gels in appropriate solvents. Fluorination of self-assembling molecules has been shown to influence their aggregation behavior, a strategy that could be applied to derivatives of this compound to fine-tune their self-assembly properties. researchgate.net These materials could find applications in tissue engineering and controlled drug release.

Self-Healing Materials: Intrinsic self-healing polymers are materials that can spontaneously repair damage. nih.govornl.gov This is often achieved by incorporating dynamic bonds, such as reversible covalent bonds or non-covalent interactions like hydrogen bonds and π-π stacking, into the polymer network. nih.govnih.gov A polymer matrix incorporating this compound could be designed to have self-healing properties. The hydrogen bonds formed by the amino and hydroxyl groups, along with the π-π interactions of the fluorene units, could act as reversible crosslinks. When the material is damaged, these bonds could break and then reform upon heating or over time, restoring the material's integrity. This concept is a frontier in materials science, with potential applications in coatings, electronics, and soft robotics. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.